![molecular formula C15H20N2OS B13811810 Pyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione, tetrahydro-5,5,7,7-tetramethyl-1-phenyl-](/img/structure/B13811810.png)
Pyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione, tetrahydro-5,5,7,7-tetramethyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,7a-Tetrahydro-5,5,7,7-tetramethyl-1-phenylpyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione is a complex organic compound with a unique structure that includes a pyrrolo[1,2-b][1,2,4]oxadiazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,7a-Tetrahydro-5,5,7,7-tetramethyl-1-phenylpyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures, followed by the addition of methyl iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory procedures to industrial scales would apply, including optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,7a-Tetrahydro-5,5,7,7-tetramethyl-1-phenylpyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although the specific conditions and reagents for this reaction are less commonly reported.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or sulfide.
Applications De Recherche Scientifique
5,6,7,7a-Tetrahydro-5,5,7,7-tetramethyl-1-phenylpyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which 5,6,7,7a-Tetrahydro-5,5,7,7-tetramethyl-1-phenylpyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to oxidative stress or enzyme inhibition. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-: This compound shares a similar tetrahydro structure but differs in its functional groups and overall reactivity.
Dihydroactinidiolide: Another related compound with a similar core structure but different substituents and properties.
Uniqueness
5,6,7,7a-Tetrahydro-5,5,7,7-tetramethyl-1-phenylpyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione is unique due to its specific combination of functional groups and the resulting chemical properties
Propriétés
Formule moléculaire |
C15H20N2OS |
|---|---|
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
5,5,7,7-tetramethyl-1-phenyl-6,7a-dihydropyrrolo[1,2-b][1,2,4]oxadiazole-2-thione |
InChI |
InChI=1S/C15H20N2OS/c1-14(2)10-15(3,4)17-12(14)16(13(19)18-17)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3 |
Clé InChI |
NZPYYEQFTWEQEI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(N2C1N(C(=S)O2)C3=CC=CC=C3)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B13811750.png)
![1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone](/img/structure/B13811753.png)
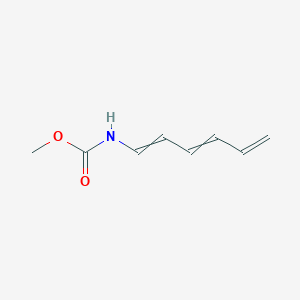
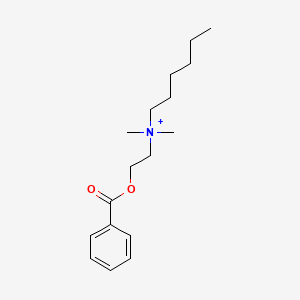
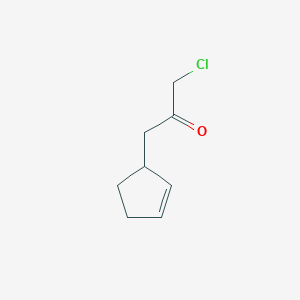
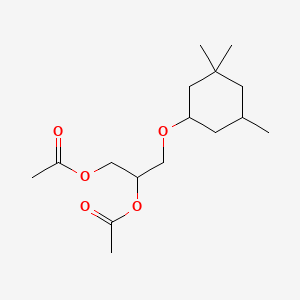
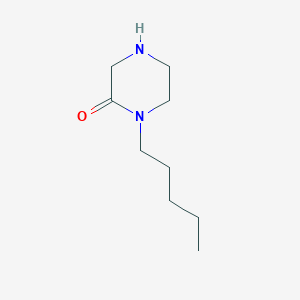
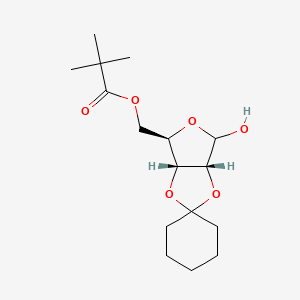

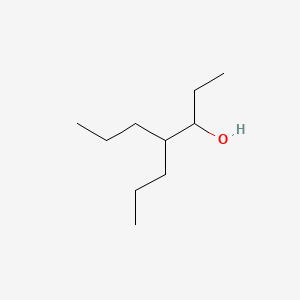
![2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)-](/img/structure/B13811789.png)
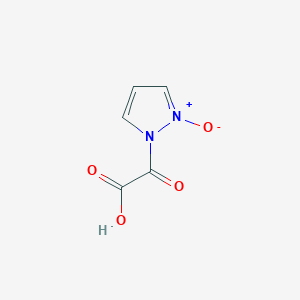
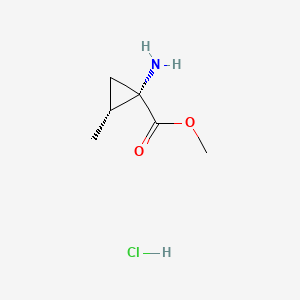
![2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13811795.png)
